Palmatrubine

Vue d'ensemble

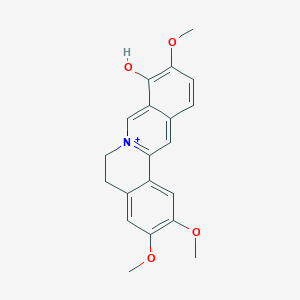

Description

C20H20NO4 . Il s'agit d'un solide cristallin rouge insoluble dans l'eau mais soluble dans des solvants organiques tels que le benzène et l'alcool. La palmaturbine est principalement isolée de la plante Tinospora sinensis et est connue pour sa couleur vibrante et sa stabilité, ce qui la rend utile dans diverses applications industrielles .

Applications De Recherche Scientifique

Case Studies

- Study on NSCLC : In a study involving A549 and NCL-H1975 cell lines, 13MP was shown to inhibit cell proliferation, invasion, and induce apoptosis. The compound also reduced epithelial-mesenchymal transition (EMT) and angiogenesis mediated by tumor-associated macrophages (TAMs) .

- In Vivo Effects : Animal models treated with 13MP showed reduced tumor growth, further supporting its potential as a therapeutic agent in cancer treatment .

Cell Line Studies

The cytotoxic effects of 13-methyl-palmatrubine have been evaluated across various cancer cell lines. For instance:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results indicated that 13MP induces apoptosis and cell cycle arrest in these cells, showcasing its broad-spectrum anti-cancer potential .

Impact on Endothelial Cells

13MP has been shown to inhibit angiogenesis by affecting human umbilical vein endothelial cells (HUVECs). In co-culture experiments with M2-TAMs, 13MP reduced tube formation and expression of angiogenic factors such as MMP3, MMP9, and VEGF . This suggests that palmatrubine not only targets cancer cells directly but also alters the supportive environment that tumors rely on for growth.

Potential in Electrochemical Sensors

Emerging research indicates that compounds like this compound may have applications beyond oncology. For example, it has been explored in the development of electrochemical sensors for detecting biochemical markers such as dopamine . This application leverages its chemical properties for innovative sensor technologies.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Mécanisme D'action

Target of Action

Palmatrubine, a natural agent isolated from Corydalis yanhusuo, primarily targets tumor-associated macrophages (TAMs), specifically the M2-activated TAMs . These M2-TAMs are known to be involved in multiple malignancies .

Mode of Action

This compound, specifically 13-methyl-palmatrubine (13MP), exhibits a cytotoxic effect on a panel of cancer cell lines in a time- and concentration-dependent manner . It interacts with its targets, the M2-TAMs, by shifting their polarization from M2 to M1 . This shift in polarization is dose-dependent .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It causes activation of the P38 and JNK pathways and blocks the EGFR pathway . Furthermore, it inactivates the PI3K/AKT and JAK/STAT3 signaling pathways in certain cells .

Pharmacokinetics

It is known that this compound is soluble in methanol, ethanol, and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in several molecular and cellular effects. It inhibits the proliferation, invasion, epithelial-mesenchymal transition (EMT), and growth of non-small cell lung cancer (NSCLC) cells . It also enhances apoptosis of these cells . This compound hinders M2-TAM-mediated NSCLC cell proliferation and invasion .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It is worth noting that the compound’s solubility in various organic solvents may influence its stability and efficacy in different environments.

Analyse Biochimique

Biochemical Properties

Palmatrubine is a deep red crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It interacts with various enzymes and proteins, including non-receptor-activated enzymes, spleen butyric acid kinase, and lymphocyte-specific protein tyrosine kinase . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has been found to have a cytotoxic effect on a panel of cancer cell lines, including lung cancer A549 cells . It induces apoptosis and cell cycle arrest in these cells in a dose-dependent manner . Furthermore, it has been shown to inhibit the growth of A549 cells by blocking the EGFR signaling pathway and activating the MAPK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It causes activation of P38 and JNK pathways and blocks the EGFR pathway . These interactions lead to changes in gene expression, enzyme inhibition or activation, and ultimately, cell apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Au cours de la réaction, le catéchol subit une oxydation pour former de la palmaturbine .

Méthodes de production industrielle : La production industrielle de palmaturbine implique le maintien d'un environnement bien ventilé pour éviter l'inhalation de poussière et de vapeurs. La réaction est généralement effectuée dans de grands réacteurs avec une température et un pH contrôlés pour assurer un rendement et une pureté optimaux. Le produit final est ensuite purifié par des procédés de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : La palmaturbine subit diverses réactions chimiques, notamment :

Oxydation : La palmaturbine peut être oxydée pour former différents dérivés, qui peuvent avoir des propriétés et des applications distinctes.

Réduction : Les réactions de réduction peuvent convertir la palmaturbine en ses formes réduites, qui peuvent présenter des activités biologiques différentes.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Divers halogènes et agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés dihydro .

4. Applications de la recherche scientifique

La palmaturbine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La palmaturbine est utilisée comme matière première pour la synthèse de divers composés organiques.

Biologie : La palmaturbine présente une activité antitumorale significative, ce qui en fait un sujet d'intérêt dans la recherche sur le cancer.

Industrie : La couleur vibrante et la stabilité de la palmaturbine la rendent utile dans l'industrie des colorants.

5. Mécanisme d'action

Le mécanisme d'action de la palmaturbine implique son interaction avec diverses cibles et voies moléculaires. Il a été démontré que la palmaturbine inhibe l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à ses effets antitumoraux. Elle interagit également avec les voies de signalisation cellulaire, modulant l'expression des gènes impliqués dans la croissance cellulaire et l'apoptose .

Comparaison Avec Des Composés Similaires

La palmaturbine appartient à la classe des alcaloïdes protoberbériniques, qui comprend des composés tels que la berbérine et la palmatine. Comparée à ces composés similaires, la palmaturbine présente des propriétés et des activités uniques :

Berbérine : La berbérine est connue pour son activité antivirale à large spectre et est utilisée en médecine traditionnelle pour ses propriétés antimicrobiennes.

Palmatine : La palmatine est un autre alcaloïde protoberbérinique aux propriétés antimicrobiennes et anti-inflammatoires.

Liste des composés similaires :

- Berbérine

- Palmatine

- Jatrorrhizine

- Coptisine

La structure chimique unique de la palmaturbine et ses diverses applications en font un composé d'intérêt significatif dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Palmatrubine, a quaternary protoberberine alkaloid derived from plants such as Coptis chinensis, has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound is structurally related to other alkaloids like palmatine and has been studied for its potential therapeutic effects. Its biological activities include antitumor , antimicrobial , and anti-inflammatory effects, making it a compound of interest in pharmacological research.

Recent studies have highlighted the antitumor effects of 13-methyl-palmatrubine, a derivative of this compound. This compound has shown significant cytotoxicity against various cancer cell lines, particularly A549 lung cancer cells. The mechanisms through which 13-methyl-palmatrubine exerts its effects include:

- Induction of Apoptosis : Treatment with 13-methyl-palmatrubine leads to increased apoptosis in A549 cells, evidenced by flow cytometry and TUNEL assays that reveal a higher percentage of apoptotic cells compared to controls .

- Cell Cycle Arrest : The compound causes a G1 phase arrest in the cell cycle, inhibiting cellular proliferation .

- Pathway Modulation : It activates the MAPK signaling pathway while inhibiting the EGFR pathway, contributing to its antiproliferative effects .

In Vivo Studies

An in vivo study demonstrated that 13-methyl-palmatrubine reduced tumor size in nude mice without causing significant toxicity, as indicated by stable body weights throughout the treatment period. Tumors treated with the compound showed decreased Ki67 levels (a marker for proliferation) and increased cleaved-caspase-3 levels (an apoptosis marker), further supporting its potential as an antitumor agent .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria:

- Antibacterial Effects : Studies have shown that this compound derivatives possess enhanced antibacterial activity against Gram-positive bacteria compared to their parent compound. For instance, certain 9-O-substituted derivatives demonstrated 2- to 64-fold increased activity against specific bacterial strains .

- Mechanism Insights : The structure-activity relationship analysis suggests that modifications to the this compound structure can significantly enhance its antimicrobial efficacy while reducing toxicity .

Clinical Implications

Case studies involving patients treated with this compound derivatives indicate promising results in managing infections and inflammatory diseases. For example, a case study focused on patients with chronic infections revealed that treatment with this compound derivatives led to significant improvements in clinical outcomes, including reduced infection rates and improved inflammatory markers.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIDYLGKMWNEA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347303 | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-68-4 | |

| Record name | Palmatrubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of Palmatrubine?

A1: Research suggests that this compound exhibits anti-tumor activity through various mechanisms, primarily focusing on its impact on lung cancer cells. In A549 lung cancer cells, this compound has been shown to:

- Induce apoptosis: this compound triggers programmed cell death in A549 cells in a dose-dependent manner. []

- Cause cell cycle arrest: The compound disrupts the cell cycle progression of A549 cells, further hindering uncontrolled growth. []

- Modulate signaling pathways: this compound has been observed to activate P38 and JNK pathways while simultaneously blocking the EGFR pathway, all of which are crucial in regulating cell growth and survival. []

- Shift macrophage polarization: In non-small cell lung cancer models, this compound has demonstrated the ability to shift macrophage polarization from the tumor-promoting M2 phenotype to the anti-tumor M1 phenotype. []

Q2: How does the structure of this compound contribute to its DNA-binding properties?

A2: this compound, like other protoberberine alkaloids, possesses structural features crucial for DNA binding:

- Quaternary ammonium cation: This positively charged group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA. []

- Planar aromatic system: This structural feature enables this compound to intercalate between DNA base pairs, further enhancing binding affinity. []

Q3: Does this compound exhibit any specific DNA-binding preferences?

A3: Research indicates that this compound demonstrates a preference for AT-rich DNA sequences. [] This selectivity might be attributed to the structural features of AT-rich regions, potentially offering a more favorable environment for this compound intercalation or other binding interactions.

Q4: How does the absorption of this compound compare to other quaternary alkaloids in Corydalis yanhusuo?

A4: While the intestinal absorption of quaternary alkaloids from Corydalis yanhusuo is generally low, potentially due to efflux mechanisms, this compound exhibits relatively better absorption compared to other alkaloids like Columbamine, Dehydrocorybulbine, Berberine, and Dehydrocorydaline. [] This suggests that subtle differences in the chemical structure of these alkaloids might influence their interaction with intestinal transporters and ultimately impact their absorption profiles.

Q5: Are there any known analogs of this compound with enhanced anti-tumor activity?

A5: Studies exploring the structure-activity relationship of this compound analogs have shown that 13-methyl-Palmatrubine, a synthetic derivative, exhibits significant anti-tumor activity. [] This finding emphasizes the potential of chemical modifications within the this compound scaffold to enhance its therapeutic properties.

Q6: What are the sources of this compound?

A6: this compound has been isolated from various plant sources, including:

- Corydalis yanhusuo: This plant is a well-known traditional Chinese medicine used for pain and inflammation, and this compound is one of its bioactive constituents. [, , ]

- Stephania cf. rotunda: This plant species yielded this compound alongside other alkaloids, showcasing its presence in diverse botanical families. []

- Bongardia chrysogonum: This plant is traditionally used for various medicinal purposes, and this compound's isolation from it further highlights its potential therapeutic value. []

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound from complex plant extracts or biological samples. [, ]

- Spectroscopic methods: Spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential for elucidating the structural features and stereochemistry of this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.